molecular formula C19H32N2O B12347118 (3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol

(3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B12347118
M. Wt: 304.5 g/mol
InChI Key: JMBJWQVSQZGGFA-CZRLHGTNSA-N
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Description

(3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic compound with a unique structure It belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multiple steps. One common approach is the condensation of a ketone or aldehyde with hydrazine or its derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of (3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol lies in its specific hydrazone functional group and its potential applications in various fields. Its structure allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H32N2O

Molecular Weight

304.5 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,17Z)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C19H32N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h12-16,22H,3-11,20H2,1-2H3/b21-17-/t12-,13-,14-,15-,16-,18-,19-/m0/s1

InChI Key

JMBJWQVSQZGGFA-CZRLHGTNSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]\4([C@H]3CC/C4=N/N)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=NN)C)O

Origin of Product

United States

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